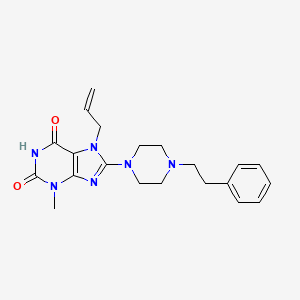

7-allyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-allyl-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione" is a derivative of purine, which is a significant scaffold in medicinal chemistry due to its resemblance to the adenine part of ATP and its role in cellular signaling pathways. The structural modifications on the purine core can lead to compounds with various biological activities, including anxiolytic, antidepressant, and receptor affinity properties .

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives involves the introduction of different substituents into the phenylpiperazinyl moiety and the elongation of the linker between the purine core and the arylpiperazine fragment . Similarly, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones is achieved through intramolecular alkylation of precursor compounds . These synthetic routes are crucial for creating compounds with desired biological activities.

Molecular Structure Analysis

The molecular structure of purine derivatives is confirmed using techniques such as X-ray diffraction, which reveals the conformation of the molecules in the crystal and the types of interactions, such as hydrogen bonds and π-π interactions, that stabilize the structure . The orientation of the rings in the arylpiperazine fragment and the presence of substituents like the morpholine ring can influence ligand-receptor recognition and binding affinity .

Chemical Reactions Analysis

The chemical reactivity of purine derivatives is influenced by the substituents attached to the purine core. For example, the introduction of arylpiperazinylalkyl and tetrahydroisoquinolinylalkyl groups at the purine moiety can affect the compound's affinity for serotonin receptors . The presence of allyl groups, as in the title compound, can also provide sites for further chemical modifications through reactions such as allylic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents and the overall molecular structure. These properties are essential for the pharmacokinetic profile of the compounds and their suitability as drug candidates. The introduction of specific groups can enhance the solubility or binding affinity to target receptors, which is crucial for the compound's biological activity .

Scientific Research Applications

5-HT Receptor Affinity and Psychotropic Activity

A study by Chłoń-Rzepa et al. (2013) explored arylpiperazine derivatives of purine-2,6-dione, focusing on their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors and potential psychotropic activity. The research aimed at designing new ligands for these receptors to explore antidepressant and anxiolytic properties. Among the compounds studied, certain derivatives displayed significant antidepressant-like and anxiolytic-like activities, suggesting their potential as mixed 5-HT receptor ligands with therapeutic applications in mood disorders (Chłoń-Rzepa et al., 2013).

Synthesis and Antidepressant Properties

In a study conducted by Khaliullin et al. (2018), a derivative of purine-2,6-dione demonstrated notable antidepressant activity. The compound was synthesized via a specific reaction and exhibited its most pronounced antidepressant effects at a particular dosage, highlighting its potential in treating depression (Khaliullin et al., 2018).

Analgesic Activity

Zygmunt et al. (2015) investigated a series of purine-2,6-dione derivatives for their analgesic properties. The study identified compounds with significant analgesic and anti-inflammatory effects, suggesting these derivatives as a new class of analgesic agents. Some compounds exhibited stronger activity than reference drugs, indicating their potential in pain management (Zygmunt et al., 2015).

properties

IUPAC Name |

3-methyl-8-[4-(2-phenylethyl)piperazin-1-yl]-7-prop-2-enylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2/c1-3-10-27-17-18(24(2)21(29)23-19(17)28)22-20(27)26-14-12-25(13-15-26)11-9-16-7-5-4-6-8-16/h3-8H,1,9-15H2,2H3,(H,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMXEFVIQNKFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCC4=CC=CC=C4)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R,4S)-3-Hydroxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B3000990.png)

![N-(2,5-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3000991.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenethylurea](/img/structure/B3000992.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B3000995.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-nitrobenzamide](/img/structure/B3001012.png)